molecular formula C9H17NO4 B13506349 tert-butyl N-(2-methoxy-3-oxopropyl)carbamate

tert-butyl N-(2-methoxy-3-oxopropyl)carbamate

Cat. No.: B13506349
M. Wt: 203.24 g/mol
InChI Key: YFWKJMXMHRDESA-UHFFFAOYSA-N
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Description

tert-butyl N-(2-methoxy-3-oxopropyl)carbamate is a protected amine derivative that serves as a versatile intermediate in organic synthesis and pharmaceutical research. Compounds with the tert-butoxycarbonyl (Boc) carbamate group are widely employed as amine-protecting groups because of their stability to a wide range of reaction conditions and the ease of their removal under mild acidic conditions . The structure of this particular molecule, featuring both a carbamate and a methoxy-ketone functional group, makes it a valuable bifunctional building block. It can be used for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other biologically active compounds. For instance, a closely related (R)-enantiomer of this compound has been identified as a crucial intermediate in the synthetic pathway of Lacosamide, an anticonvulsant drug used for the treatment of partial-onset seizures and neuropathic pain . The methoxy and carbonyl groups provide handles for further chemical modifications, such as nucleophilic additions or reductions, allowing researchers to diversify the molecular scaffold. As a carbamate, this compound belongs to a class of chemicals formally derived from carbamic acid . It is intended for use in a controlled laboratory setting by qualified researchers. This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

tert-butyl N-(2-methoxy-3-oxopropyl)carbamate

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-5-7(6-11)13-4/h6-7H,5H2,1-4H3,(H,10,12)

InChI Key

YFWKJMXMHRDESA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-(2-methoxy-3-oxopropyl)carbamate typically involves the protection of amino alcohol or amino acid derivatives with tert-butyl carbamate (Boc) groups, followed by functional group transformations such as oxidation or alkylation to introduce the methoxy and oxopropyl functionalities. The Boc group serves as a protecting group for the amino functionality, facilitating selective reactions on other parts of the molecule.

Method Based on N-BOC Amino Acid Derivatives (Patent CN102020589B)

One documented approach involves starting from N-BOC-D-serine or similar N-BOC amino acid derivatives, which are converted into carbamate intermediates through mixed anhydride formation and subsequent condensation with amines.

  • Step 1: Mixed Anhydride Formation

    • N-BOC-D-serine is reacted with isobutyl chlorocarbonate in the presence of N-methylmorpholine as an acid-binding agent.
    • The reaction is carried out in anhydrous ethyl acetate at low temperatures (0–5 °C).
  • Step 2: Condensation with Amines

    • The mixed anhydride intermediate is then reacted with benzylamine (or other amines) in ethyl acetate.
    • The reaction temperature is gradually increased to 10–15 °C and maintained for 2 hours.
  • Step 3: Phase-Transfer Catalysis Alkylation

    • The resulting carbamate intermediate undergoes phase-transfer catalysis (PTC) alkylation using tetrabutylammonium bromide as the catalyst and methyl sulfate as the alkylating agent.
    • Potassium hydroxide solution is added at 0–5 °C to facilitate the reaction.
    • The reaction mixture is worked up by extraction, washing, and crystallization to yield the desired carbamate compound.
  • Yields and Purity

    • The overall yields reported for these steps are high, typically above 90%.
    • Crystallization from hexane/ethyl acetate mixtures provides purified products.

Table 1: Key Reaction Parameters from Patent CN102020589B

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Mixed anhydride formation N-BOC-D-serine, isobutyl chlorocarbonate, NMM 0–5 Ethyl acetate N/A 2 hours reaction
Condensation with benzylamine Benzylamine 10–15 Ethyl acetate N/A 2 hours reaction
PTC alkylation Tetrabutylammonium bromide, methyl sulfate, KOH 0–5 Ethyl acetate 92.4 Phase-transfer catalysis reaction

Alternative Approaches from Carbamate Chemistry Literature

  • Use of Di-tert-butyl Iminodicarboxylate:

    • Di-tert-butyl iminodicarboxylate has been used as a Boc-protecting reagent in the synthesis of various carbamates.
    • Reactions typically involve sodium hydride or potassium tert-butoxide as bases in aprotic solvents such as tetrahydrofuran or dimethylformamide.
    • Alkylation with appropriate halides introduces the desired alkyl or oxoalkyl groups.
  • Typical Reaction Conditions:

    • Base-mediated alkylation at room temperature or slightly elevated temperatures (20–50 °C).
    • Work-up includes aqueous quenching, organic extraction, drying, and chromatographic purification.
  • Yields:

    • Reported yields in similar carbamate syntheses range from 78% to 94%, depending on substrate and conditions.

Summary of Preparation Routes

Preparation Route Starting Material Key Reagents Reaction Type Yield (%) Reference/Source
Mixed anhydride + amine condensation + PTC alkylation N-BOC-D-serine Isobutyl chlorocarbonate, benzylamine, tetrabutylammonium bromide, methyl sulfate Mixed anhydride formation, condensation, phase-transfer catalysis alkylation >90 Patent CN102020589B
Base-mediated alkylation of di-tert-butyl iminodicarboxylate Di-tert-butyl iminodicarboxylate Sodium hydride, alkyl halides Nucleophilic substitution 78–94 Ambeed synthesis examples

Analytical and Research Data

  • Spectroscopic Data:

    • Proton nuclear magnetic resonance (^1H-NMR) typically shows characteristic signals for tert-butyl groups (singlet near 1.4 ppm), methoxy groups (singlet near 3.3–3.5 ppm), and methylene protons adjacent to carbamate nitrogen and carbonyl groups.
  • Purification:

    • Crystallization from hexane/ethyl acetate or normal hexane is commonly used.
    • Chromatographic purification on silica gel with gradients of ethyl acetate in hexane is effective.
  • Physical Properties:

    • The compound is generally obtained as a white to pale yellow solid.
    • Melting points and purity are consistent with high-quality carbamate derivatives.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Tert-butyl N-(2-methoxy-3-oxopropyl)carbamate is used as a protecting group for amines in chemistry.

Synthesis of PAMAM Dendrimers

Dendrimers are synthetic macromolecules characterized by a tree-like structure that arises from repetitive branching from a central core . this compound is potentially applicable in the synthesis of Polyamidoamine (PAMAM) dendrimers .

Orexin Receptor Agonists

Loss of orexin-producing neurons results in narcolepsy with cataplexy, and orexin agonists have been shown to increase wakefulness and alleviate narcolepsy . Arylsulfonamides have been discovered as dual orexin receptor agonists . However, when the sulfonamide group was replaced with an amide group using compounds similar to this compound, the potency at OX2R was significantly reduced, and activity at OX1R was lost . This indicates the importance of the sulfonamide group for activity at the orexin receptors .

Data Table

ApplicationDescription
Protecting GroupUsed to protect amine groups in chemical synthesis.
PAMAM Dendrimer SynthesisApplicable in the synthesis of PAMAM dendrimers, which are synthetic macromolecules with tree-like structures .
Orexin Receptor AgonistsAnalogs of this compound can be modified to affect Orexin receptors. Replacing sulfonamide with an amide reduces potency at OX2R and eliminates activity at OX1R, demonstrating the importance of the sulfonamide group for activity at orexin receptors .

Raw Materials and Suppliers

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methoxy-3-oxopropyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the steric hindrance provided by the tert-butyl group, which prevents hydrolysis. The compound can also interact with various molecular targets, including enzymes and receptors, through its functional groups .

Comparison with Similar Compounds

tert-butyl N-(2-oxopropyl)carbamate

  • Molecular Formula: C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • Key Features : Lacks the methoxy group at C2, simplifying the structure to a Boc-protected 2-oxopropyl chain.
  • Applications : Used as a precursor in reductive amination reactions (e.g., synthesis of azidoethylamine derivatives) .
  • Reactivity : The absence of methoxy increases electrophilicity at the ketone, enhancing nucleophilic addition reactions.

tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate

  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • Key Features : Incorporates a cyclopropyl ring at C3, introducing steric hindrance and altering conformational flexibility .
  • Applications : Valued in constrained peptide analogs or macrocyclic drug candidates.

tert-butyl N-(3-amino-3-thioxopropyl)carbamate

  • Molecular Formula : C₈H₁₆N₂O₂S
  • Molecular Weight : 204.29 g/mol
  • Key Features : Replaces the ketone with a thioamide (-C(=S)NH₂), enabling metal coordination and participation in thiol-exchange reactions .
  • Applications: Potential use in metalloprotease inhibitors or as a chelating agent.

tert-butyl N-(2,2-diethyl-3-oxopropyl)carbamate

  • Molecular Formula: C₁₁H₂₁NO₃
  • Molecular Weight : 215.29 g/mol
  • Key Features : Diethyl substituents at C2 increase hydrophobicity and steric bulk compared to the methoxy variant .
  • Applications : Suitable for hydrophobic drug intermediates or lipid-soluble prodrugs.

tert-butyl N-(3-fluoro-2-oxopropyl)carbamate

  • Molecular Formula: C₈H₁₄FNO₃
  • Molecular Weight : 191.20 g/mol
  • Key Features : Fluorine at C3 enhances electronegativity and metabolic stability .
  • Applications : Explored in fluorinated bioactive molecules or PET radiotracers.

Physicochemical Properties

Compound Name Solubility (Predicted) Reactivity Insights Stability Considerations
This compound Moderate in polar solvents (methoxy enhances polarity) Methoxy reduces ketone electrophilicity; stable under basic conditions Sensitive to strong acids (Boc deprotection)
tert-butyl N-(2-oxopropyl)carbamate Low (hydrophobic) High ketone reactivity for nucleophilic additions Prone to oxidation at ketone
tert-butyl N-(3-amino-3-thioxopropyl)carbamate Low (thioamide reduces polarity) Thioamide participates in metal chelation and redox reactions Oxidizes to disulfides in air
tert-butyl N-(3-cyclopropyl-3-oxopropyl)carbamate Low (cyclopropane hinders solubility) Steric hindrance slows reactions at ketone Stable under acidic conditions

Biological Activity

Tert-butyl N-(2-methoxy-3-oxopropyl)carbamate is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₁₇NO₄
Molecular Weight: 189.24 g/mol
SMILES: CC(C)(C)OC(=O)NCC(C=O)OC
InChI: InChI=1S/C9H17NO4/c1-8(2,3)12-9(11)13-4-5-6(10)7(4)14/h4-7H,1-3H3,(H,10,11)

The compound features a tert-butyl group which enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects. Notably:

  • Anti-inflammatory Activity: Many carbamates have demonstrated anti-inflammatory properties, suggesting that this compound may also possess similar effects.
  • Antioxidant Capacity: Studies have shown that related compounds exhibit significant antioxidant activity in various assays, which may contribute to their therapeutic potential .
  • Antimicrobial Effects: Some carbamate derivatives are known for their antimicrobial properties, indicating that this compound might also exhibit such activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several possible pathways:

  • Enzyme Interaction: The compound may interact with enzymes involved in metabolic pathways or inflammation processes, potentially modulating their activity.
  • Receptor Binding: Its structure may allow it to bind to specific receptors, influencing cellular signaling pathways related to inflammation and oxidative stress.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using DPPH and FRAP assays. The results indicated pronounced antioxidant activity, particularly in cell lines subjected to oxidative stress induced by tert-butyl hydroperoxide (TBHP). The compound was shown to reduce oxidative stress markers significantly when compared to untreated controls .

Study 2: Anti-inflammatory Potential

Another research effort explored the anti-inflammatory properties of similar carbamates. While specific data on this compound is limited, it was noted that derivatives often inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Comparative Analysis Table

PropertyThis compoundRelated Compounds
Molecular Weight 189.24 g/molVaries
Anti-inflammatory Potentially activeConfirmed in several studies
Antioxidant Activity SignificantConfirmed in DPPH assays
Antimicrobial Activity PossibleDocumented in literature

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-(2-methoxy-3-oxopropyl)carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via carbamate protection of a β-ketoamide intermediate. A common method involves the reaction of tert-butyl carbamate with a β-keto ester or β-keto aldehyde under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM. For example, asymmetric Mannich reactions using chiral catalysts like L-proline can yield enantiomerically enriched intermediates, which are then deprotected . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of amine to carbonyl) and temperature (0–5°C to minimize side reactions like over-alkylation). Monitoring via TLC (Rf = 0.3 in EtOAc/hexane) ensures reaction completion .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and the methoxy resonance (δ ~3.3 ppm). The 3-oxopropyl moiety shows characteristic carbonyl signals at δ ~170–175 ppm in ¹³C NMR .
  • X-ray crystallography : SHELX software (SHELXL-2018) refines crystal structures, with ORTEP-3 generating thermal ellipsoid plots. WinGX suites assist in data reduction (R-factor < 0.05 for high-quality datasets). Hydrogen bonding between the carbamate NH and methoxy oxygen is critical for lattice stabilization .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

The compound is hygroscopic and prone to hydrolysis in acidic or humid environments. Storage at –20°C under argon in amber vials with molecular sieves (3Å) extends shelf life (>6 months). Degradation products (e.g., free amine or tert-butanol) are detectable via GC-MS (m/z 59 for tert-butanol fragment) .

Q. What are the common reactivity patterns of the 3-oxopropyl group in this compound?

The β-keto moiety undergoes nucleophilic additions (e.g., Grignard reagents) at the carbonyl carbon, while the α-hydrogens participate in Knoevenagel condensations. Reductions with NaBH₄ selectively target the ketone, yielding secondary alcohols. Competing reactions (e.g., over-reduction of the carbamate) are mitigated by using mild conditions (0°C, 1h) .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved using this compound?

Chiral pool strategies employ enantiopure starting materials (e.g., D-proline derivatives) or asymmetric catalysis. For example, organocatalytic Michael additions using Cinchona alkaloids achieve >90% ee. Stereochemical outcomes are validated via chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10, 1 mL/min) .

Q. How can contradictory crystallographic data (e.g., disordered tert-butyl groups) be resolved during refinement?

Disorder is addressed in SHELXL using PART instructions and isotropic displacement parameters for overlapping atoms. Twinning metrics (e.g., Hooft parameter > 0.3) require integration of TWIN/BASF commands. R1 convergence < 5% indicates reliable refinement .

Q. What strategies optimize the compound’s solubility for biocatalytic applications without compromising stability?

Co-solvent systems (e.g., 10% DMSO in PBS) enhance aqueous solubility. PEGylation of the carbamate group improves biocompatibility. Solubility parameters (Hansen solubility sphere) are calculated via HSPiP software to identify compatible solvents .

Q. How does the tert-butyl group influence solid-state packing and melting point variability?

The bulky tert-butyl group disrupts π-π stacking, favoring van der Waals interactions. Melting points (mp 109–112°C) correlate with lattice energy, calculated via PIXELC. Polymorph screening (10 solvents, slow evaporation) identifies metastable forms .

Q. What mechanistic insights explain unexpected byproducts during nucleophilic substitutions?

Competing SN1 pathways (via carbocation intermediates) form elimination byproducts (e.g., alkenes). ¹⁸O-labeling studies and DFT transition-state analysis confirm competing mechanisms. Suppression requires aprotic solvents (DMF) and low temperatures (–78°C) .

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